1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
Description
Discovery and Development of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
The compound this compound (CAS: 39607-92-6) was first synthesized in the mid-20th century as part of broader efforts to explore substituted piperazine derivatives. Early reports of its preparation appear in Helvetica Chimica Acta (1958), where Bourquin et al. described alkylation reactions of piperazine precursors with halogenated alkylating agents. The compound’s structure features a piperazine core substituted at the 1-position with a 3-chloro-2-methylpropyl group and at the 4-position with a methyl group, yielding the molecular formula C₉H₁₉ClN₂ and a molecular weight of 190.71 g/mol.
Key synthetic routes involve:
- Nucleophilic substitution : Reaction of 1-methylpiperazine with 3-chloro-2-methylpropyl chloride under basic conditions.
- Stepwise alkylation : Sequential introduction of substituents to avoid symmetrical byproducts, a common challenge in piperazine chemistry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉ClN₂ | |
| Molecular Weight | 190.71 g/mol | |
| Boiling Point | Not explicitly reported | |
| LogP (Partition Coefficient) | 0.98 (calculated) |
Position in Piperazine Chemistry Literature
Piperazines are privileged scaffolds in medicinal and synthetic chemistry due to their conformational flexibility and hydrogen-bonding capacity. This compound occupies a niche as a disubstituted piperazine with asymmetric substitution patterns. Its structural features align with trends in mid-20th-century research focused on:
- Diversifying piperazine substitution : Moving beyond simple N-methyl or N-aryl derivatives to explore branched alkyl and halogenated side chains.
- Enhancing physicochemical properties : The chloro and methyl groups modulate lipophilicity and steric bulk, influencing solubility and reactivity.
Notably, asymmetric piperazines like this compound were critical intermediates in the development of opioid receptor antagonists and other pharmacologically active agents, though the compound itself has not been widely studied for bioactivity.
Significance in Heterocyclic Chemistry Research
The compound exemplifies two key themes in heterocyclic chemistry:
- Stereoelectronic tuning : The 3-chloro-2-methylpropyl group introduces both electron-withdrawing (chloro) and electron-donating (methyl) effects, creating a polarized environment around the piperazine nitrogen.
- Conformational analysis : The branched alkyl chain restricts rotational freedom, favoring specific piperazine ring conformations that stabilize transition states in subsequent reactions.
Table 2: Comparative Reactivity of Piperazine Derivatives
The compound’s synthetic utility is further highlighted in patents and industrial processes, such as its use in preparing sulfonamide derivatives for materials science applications. Its role in asymmetric catalysis and supramolecular assembly remains underexplored compared to simpler piperazines.
Properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGQENSYEBYPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625504 | |
| Record name | 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39607-92-6 | |
| Record name | 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Methylpiperazine with 3-Chloro-2-methylpropyl Halides
The most direct approach involves nucleophilic substitution where 4-methylpiperazine reacts with 3-chloro-2-methylpropyl halides (e.g., bromide or chloride) under controlled conditions.
- Reaction Medium: Common solvents include acetone, dimethylbenzene, or other aprotic solvents that facilitate nucleophilic substitution.
- Temperature: Typically maintained between 0°C to room temperature (25°C) to moderate reaction rate and minimize side reactions.
- Base Addition: Aqueous sodium hydroxide (NaOH) or other bases are added dropwise to deprotonate the piperazine nitrogen and promote nucleophilicity.
- Reaction Time: Extended stirring for 12-18 hours ensures complete conversion.
- Workup: After reaction completion, organic and aqueous layers are separated, and the product is isolated by solvent evaporation, filtration, and recrystallization.
Example from Patent CN104402842A:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation | 4-methylpiperazine + 1-bromo-3-chloro-2-methylpropane | 0-10°C, aqueous NaOH, acetone/water solvent, 18h stirring | ~65% | Product isolated as hydrochloride salt after acidification |
This method emphasizes mild conditions and straightforward post-reaction processing, yielding high-purity product suitable for pharmaceutical intermediates.
Alternative Synthesis via 1-Chloroformyl-4-methylpiperazine Intermediate
Another approach involves first synthesizing 1-chloroformyl-4-methylpiperazine hydrochloride, which can then be further reacted to introduce the 3-chloro-2-methylpropyl group.
- Starting Materials: N-methylpiperazine and trichloromethyl carbonic ethers.
- Solvents: Wide range including benzene, toluene, dioxane, tetrahydrofuran, ethyl acetate, dichloromethane, etc.
- Reaction Temperature: 15-150°C, optimized around 90-115°C for best yield.
- Reaction Time: 1-10 hours depending on conditions.
- Yield: Typically 75-87% with product purity >99%.
This method is industrially favorable due to high yield, safety, and low waste generation.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct Alkylation (Patent CN104402842A) | 4-methylpiperazine + 1-bromo-3-chloro-2-methylpropane | Acetone/water | 0-10 | 18 | 65 | High | Mild conditions, simple workup |
| 1-Chloroformyl Intermediate Route (Patent CN1566105A) | N-methylpiperazine + trichloromethyl carbonic ethers | Benzene, dioxane, THF, etc. | 15-150 (opt. 90-115) | 1-10 | 75-87 | >99 | Industrial scale, high yield, low waste |
| Ionic Liquid Mediated (Related Piperazine) | N-methylpiperazine + ethyl chloroacetate + [Emim]SCN | [Emim]SCN | Room temp | 3-4 | 73-76 | High | Green chemistry approach |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Products include 1-(3-hydroxy-2-methylpropyl)-4-methylpiperazine, 1-(3-amino-2-methylpropyl)-4-methylpiperazine, and 1-(3-thio-2-methylpropyl)-4-methylpiperazine.
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines of the compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, as anticancer agents. Research indicates that modifications in the piperazine ring can enhance biological activity against cancer cells.
- Case Study : A study synthesized several piperazine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation in leukemia and lymphoma models .
1.2 Neuropharmacological Applications
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant properties. The structural similarity of this compound to known psychoactive compounds suggests potential applications in treating mood disorders.
- Research Findings : Investigations into the binding affinity of this compound to serotonin receptors have shown promising results, indicating its potential as a therapeutic agent in neuropharmacology .
Agricultural Chemistry
2.1 Pesticide Development
The synthesis of piperazine derivatives has been explored for developing novel pesticides. The unique properties of this compound allow it to act as an effective agent against certain pests while minimizing environmental impact.
- Data Table: Efficacy of Piperazine Derivatives as Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| 4-Methylpiperazine | Spider Mites | 75 | |
| N-Methylpiperazine | Whiteflies | 70 |
Material Science
3.1 Polymer Synthesis
In material science, this compound can be utilized in synthesizing polymers with enhanced properties such as durability and resistance to chemical degradation.
- Research Application : Studies have demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Toxicological evaluations have been conducted to assess its effects on human health and the environment.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine can be compared with other similar compounds such as:
- 1-(3-Chloro-2-methylpropyl)-4-methylbenzene
- 1-(3-Chloro-2-methylpropyl)-4-propoxybenzene
- 3-Chloro-2-methyl-1-propene
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its piperazine ring and the presence of both chloro and methyl groups make it a versatile compound for various applications.
Biological Activity
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, mechanisms of action, and potential applications based on the available literature.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where piperazine acts as the nucleophile, reacting with suitable alkyl halides under basic conditions. The reaction conditions often include solvents like DMF or DMSO and may require heat to facilitate the reaction.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Recent studies indicate that derivatives of this compound exhibit activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 5 |
| MRSA | 10 | |
| E. coli | 15 |
These findings suggest that the compound's structure may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells.
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.
Table 2: Cytotoxicity on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| Normal Fibroblasts | >50 |
The differential cytotoxicity suggests that structural modifications could be optimized to enhance selectivity towards malignant cells.
The exact mechanism through which this compound exerts its biological effects remains under investigation. Preliminary studies suggest it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .
Case Studies
Recent research has focused on the structure-activity relationships (SAR) of piperazine derivatives, including this compound. A study evaluated a series of similar compounds, revealing that halogen substitutions significantly enhance antibacterial activity due to increased lipophilicity and interaction with lipid membranes .
Case Study: SAR Analysis of Piperazine Derivatives
The analysis involved synthesizing various piperazine derivatives with different substituents and evaluating their biological activities. The results indicated that:
- Chlorine substitution at the 3-position markedly improved antimicrobial efficacy.
- Alkyl chain length influenced cytotoxicity profiles, with optimal lengths identified for selective targeting of cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methylpiperazine and 3-chloro-2-methylpropyl chloride. Key steps include:
- Reaction Setup : Use a polar aprotic solvent (e.g., DMF or xylene) under reflux (80–100°C) for 12–24 hours. An inert atmosphere (N₂) minimizes oxidation .
- Purification : Post-reaction, extract the product using dilute hydrochloric acid, neutralize with ammonium hydroxide, and isolate via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Optimization : Maintain a 1:1.2 molar ratio of 4-methylpiperazine to alkyl chloride. Elevated temperatures and extended reaction times improve yield, while excess alkyl halide reduces side products .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify peaks corresponding to the piperazine ring (δ 2.4–3.0 ppm for N–CH₃ and CH₂ groups) and the chloropropyl chain (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂Cl) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 205.1 (C₉H₁₈ClN₂) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the chloroalkyl group .
- Stability Tests : Conduct accelerated degradation studies under varying pH (2–10), temperature (40–60°C), and humidity (75% RH). Monitor via HPLC to detect decomposition products (e.g., piperazine derivatives) .
Advanced Research Questions
Q. How does this compound interact with sigma receptors, and what experimental models validate its activity?
- Methodological Answer :
- In Vitro Assays : Use rat hippocampal slices preloaded with [³H]norepinephrine. Incubate slices with the compound (100 nM–10 µM) and apply NMDA (200 µM) to evoke neurotransmitter release. Measure [³H]NE overflow via scintillation counting .
- Mechanistic Validation : Co-administer sigma antagonists (e.g., haloperidol) or pertussis toxin (to inhibit Gi/o proteins). Statistical analysis (ANOVA with Tukey’s post-hoc test) confirms significance (p < 0.05) in receptor modulation .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications :
- Piperazine Ring : Introduce substituents (e.g., methyl, acetyl) at the 4-position to alter steric and electronic properties .
- Chloropropyl Chain : Replace chlorine with fluorine or elongate the alkyl chain to assess hydrophobic interactions .
- Synthetic Routes : Utilize HOBt/EDC coupling for amide derivatives or Pd-catalyzed cross-coupling for aryl-functionalized analogs .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer :
- Sample Preparation : Extract from plasma or tissue homogenates using solid-phase extraction (C18 cartridges) with 0.1% formic acid in acetonitrile .
- Detection : LC-MS/MS in MRM mode (transition m/z 205.1 → 98.1) achieves nanogram-level sensitivity. Calibrate with deuterated internal standards (e.g., d₃-4-methylpiperazine) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
